molecular formula C26H31FN2O4S B2690952 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892774-17-3

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2690952
CAS No.: 892774-17-3
M. Wt: 486.6
InChI Key: RVQRWYLREUYTRU-UHFFFAOYSA-N
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Description

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, a fluorinating agent, and various sulfonyl and piperidine reagents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to consider purification methods to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-butyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one include other quinoline derivatives with different substituents. These might include:

  • 1-butyl-6-fluoro-3-(4-chlorobenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
  • 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-8-6-19(33-3)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-18(2)11-14-28/h6-9,15-18H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQRWYLREUYTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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